molecular formula C12H4Cl3NOS B14642310 1,7,9-Trichloro-3H-phenothiazin-3-one CAS No. 54416-53-4

1,7,9-Trichloro-3H-phenothiazin-3-one

Cat. No.: B14642310
CAS No.: 54416-53-4
M. Wt: 316.6 g/mol
InChI Key: VGXJDJXDXUMCCH-UHFFFAOYSA-N
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Description

1,7,9-Trichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological activities and are commonly used in various therapeutic applications. This compound is characterized by the presence of three chlorine atoms at positions 1, 7, and 9 on the phenothiazine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,9-Trichloro-3H-phenothiazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with o-methylaniline and disulfur dichloride (S2Cl2).

    Initial Reaction: O-methylaniline reacts with disulfur dichloride to form an intermediate product.

    Condensation: The intermediate product undergoes condensation with m-chloroaniline.

    Treatment: The resulting compound is treated with sodium hydroxide in an ethanol solution to generate 2-amino-5-(amino-chlorophenyl)-3-methyl-thiophenol sodium salt.

    Final Condensation: This sodium salt is then condensed with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,7,9-Trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Mechanism of Action

The mechanism of action of 1,7,9-Trichloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, the compound absorbs photons and enters an excited state. This excited state facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species (ROS) that drive the oxidation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,9-Trichloro-3H-phenothiazin-3-one is unique due to its specific chlorine substitutions, which enhance its reactivity and make it a more effective photocatalyst compared to its non-chlorinated counterparts

Properties

CAS No.

54416-53-4

Molecular Formula

C12H4Cl3NOS

Molecular Weight

316.6 g/mol

IUPAC Name

1,7,9-trichlorophenothiazin-3-one

InChI

InChI=1S/C12H4Cl3NOS/c13-5-1-7(14)11-9(2-5)18-10-4-6(17)3-8(15)12(10)16-11/h1-4H

InChI Key

VGXJDJXDXUMCCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=CC(=O)C=C(C3=N2)Cl)Cl)Cl

Origin of Product

United States

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